
ON 146040
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ON 146040 is a potent inhibitor of phosphoinositide 3-kinase isoforms, specifically targeting the alpha and delta isoforms with half-maximal inhibitory concentration values of 14 and 20 nanomolar, respectively . It also inhibits the Abelson murine leukemia viral oncogene homolog 1 kinase with a half-maximal inhibitory concentration of less than 150 nanomolar . This compound is primarily used in scientific research for its ability to disrupt oncogenic signaling pathways.
Preparation Methods
The synthesis of ON 146040 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, as it is primarily produced for research purposes.
Chemical Reactions Analysis
ON 146040 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ON 146040 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of phosphoinositide 3-kinase isoforms and Abelson murine leukemia viral oncogene homolog 1 kinase.
Biology: It is used to investigate the role of phosphoinositide 3-kinase and Abelson murine leukemia viral oncogene homolog 1 signaling pathways in various biological processes.
Mechanism of Action
ON 146040 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase isoforms and Abelson murine leukemia viral oncogene homolog 1 kinase. This inhibition disrupts the oncogenic activity of signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 by targeting upstream activators, including phosphoinositide 3-kinase alpha and delta isoforms as well as wild-type and mutant Abelson murine leukemia viral oncogene homolog 1 . This leads to the downregulation of signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 phosphorylation in leukemia and myeloma cells .
Comparison with Similar Compounds
ON 146040 is unique in its dual inhibition of phosphoinositide 3-kinase and Abelson murine leukemia viral oncogene homolog 1 kinase. Similar compounds include:
Taselisib: An orally bioavailable inhibitor of the class I phosphoinositide 3-kinase alpha isoform, with potential antineoplastic activity.
This compound stands out due to its specific targeting of both phosphoinositide 3-kinase isoforms and Abelson murine leukemia viral oncogene homolog 1 kinase, making it a valuable tool in cancer research .
Properties
IUPAC Name |
(7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O3S/c1-29-10-12-30(13-11-29)18-8-4-17(5-9-18)26-24-25-15-20-23(28-24)35-21(22(32)27-20)14-16-2-6-19(7-3-16)31(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,32)(H,25,26,28)/b21-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCHFYZACODWAI-STZFKDTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)SC(=CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)S/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
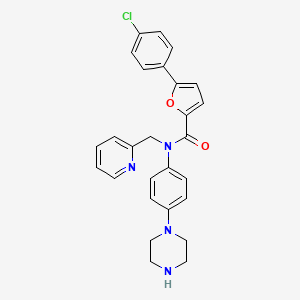

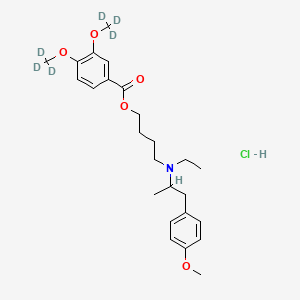

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)

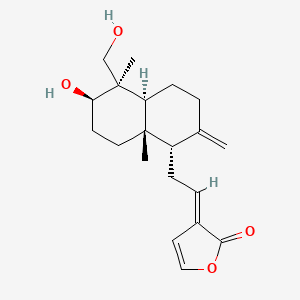
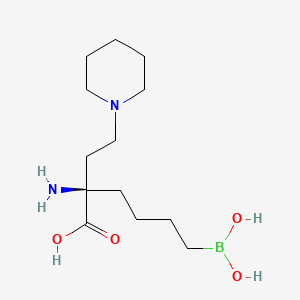
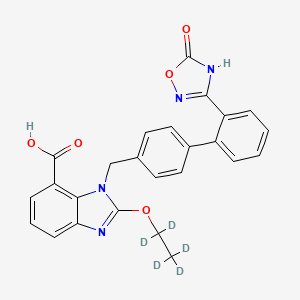

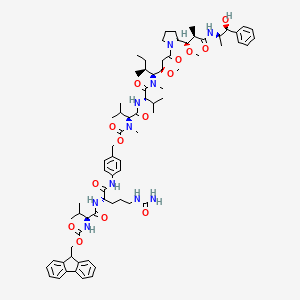
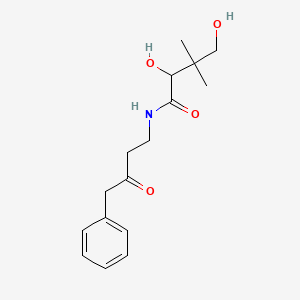
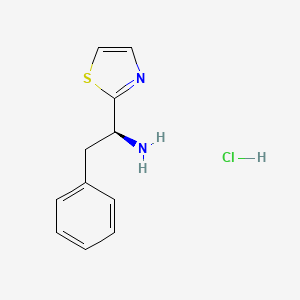
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)
